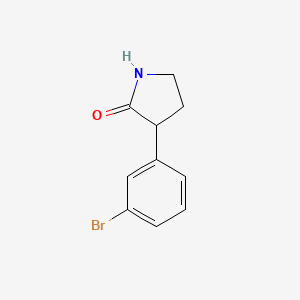

3-(3-Bromophenyl)pyrrolidin-2-one

Description

Contextualization within the Pyrrolidinone Class

The pyrrolidinone ring is a fundamental heterocyclic scaffold that forms the basis of many biologically active molecules and synthetic intermediates.

The γ-lactam ring, the core of the pyrrolidinone structure, is a crucial structural motif found in a wide array of natural products and synthetic compounds with diverse biological activities. nih.govrsc.org This five-membered cyclic amide is a valuable building block in organic synthesis due to its inherent reactivity and the potential for stereoselective functionalization. nih.govbenthamdirect.com The development of new synthetic methods to access functionalized γ-lactams is an active area of research, often employing transition metal catalysis to achieve high efficiency and selectivity under mild conditions. acs.orgrsc.org The versatility of the γ-lactam scaffold allows for the creation of complex molecular architectures, making it a privileged structure in medicinal chemistry and drug discovery. rsc.orgbenthamdirect.com

Substituted pyrrolidinones are pivotal intermediates in the synthesis of a vast range of chemical entities. acs.org The ability to introduce various substituents at different positions on the pyrrolidinone ring allows for the fine-tuning of a molecule's properties. acs.orgnih.gov For instance, the synthesis of optically active 2-pyrrolidinones, often starting from natural chiral synthons like S-pyroglutamic acid, enables the creation of compounds with specific stereochemistry. nih.gov These substituted pyrrolidinones serve as precursors for a multitude of more complex molecules, including those with potential therapeutic applications. mdpi.com The strategic placement of substituents can influence biological activity, making the synthesis of diverse pyrrolidinone libraries a key strategy in the search for new bioactive compounds. lifechemicals.com

Overview of Research Perspectives on Halogenated Phenyl Heterocycles

The inclusion of a halogenated phenyl group, specifically a bromophenyl moiety, in a heterocyclic structure like pyrrolidinone introduces unique chemical properties and opens up avenues for further chemical transformations.

The introduction of bromine into an aromatic ring is a significant strategy in molecular design and drug discovery. ump.edu.plump.edu.pl Brominated aromatic compounds are valuable intermediates in organic synthesis, often used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net This "bromination" can lead to an increase in the therapeutic activity of a molecule and can favorably affect its metabolic profile. ump.edu.plsemanticscholar.org The presence of a bromine atom can also introduce the potential for halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity to biological targets. ump.edu.plsemanticscholar.org

The study of complex organic compounds such as 3-(3-Bromophenyl)pyrrolidin-2-one often involves an interdisciplinary approach. Research in this area intersects with medicinal chemistry, materials science, and chemical biology. lookchem.comchemscene.com The synthesis and characterization of such molecules contribute to the development of new pharmaceuticals, functional materials, and tools for studying biological processes. lookchem.comresearchgate.net The investigation of structure-activity relationships in these compounds is crucial for designing new molecules with desired properties. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H10BrNO |

| Molecular Weight | 240.10 g/mol |

| CAS Number | 1004294-74-9 bldpharm.com |

| Predicted XlogP | 2.0 |

| Predicted Boiling Point | 305.8±35.0 °C chemicalbook.com |

| Predicted Density | 1.715±0.06 g/cm3 chemicalbook.com |

| Predicted pKa | 14.70±0.40 chemicalbook.com |

| Appearance | White to light yellow solid chemicalbook.com |

Note: Some properties are predicted values based on computational models.

Related Compounds

The study of this compound is also informed by research on structurally related compounds.

| Compound Name | CAS Number | Molecular Formula |

| 1-(3-Bromophenyl)pyrrolidin-2-one (B1268650) | 38348-83-3 lookchem.com | C10H10BrNO lookchem.com |

| 2-(3-Bromophenyl)pyrrolidine | 383127-79-5 chemicalbook.com | Not specified |

| 3-(3-Bromophenyl)pyrrolidine hydrochloride | 1203681-69-9 glpbio.com | C10H13BrClN glpbio.com |

| 3-(3-Bromophenyl)pyrrolidine-2,5-dione | 22855-57-8 epa.gov | C10H8BrNO2 epa.gov |

| 3-Bromopyrrolidin-2-one | 40557-20-8 chemicalbook.com | C4H6BrNO chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-12-10(9)13/h1-3,6,9H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYILMPDEBXAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004294-74-9 | |

| Record name | 3-(3-bromophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3 Bromophenyl Pyrrolidin 2 One and Its Analogues

Strategies for Pyrrolidinone Ring Formation

The formation of the pyrrolidin-2-one scaffold, a prevalent structural motif in many biologically active compounds, is a cornerstone of synthetic organic chemistry. nih.gov The development of efficient and selective methods for the construction of this five-membered lactam ring is of significant interest.

Cyclization Reactions in Pyrrolidin-2-one Synthesisnih.govrsc.org

Cyclization reactions represent a major class of transformations for synthesizing pyrrolidin-2-ones. These reactions involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or more new bonds. The specific strategy employed often depends on the desired substitution pattern and stereochemistry of the final product.

A fundamental and widely used method for constructing the pyrrolidin-2-one ring is through intramolecular amide bond formation. nih.govluxembourg-bio.com This approach typically involves the cyclization of a γ-amino acid or a related derivative where the carboxylic acid and amine functionalities are present in the same molecule. The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process but often requires harsh conditions, such as high temperatures, to drive off the water by-product. luxembourg-bio.com

To circumvent these issues, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating the reaction under milder conditions. luxembourg-bio.comacs.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. luxembourg-bio.com Common examples of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The reaction mechanism generally involves the initial formation of a highly reactive O-acylurea intermediate, which is then attacked by the amine to form the amide bond, releasing dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com

Alternatively, metal catalysts, particularly those based on Group IV metals like titanium and zirconium, have been employed to facilitate direct amidation reactions. nih.gov For instance, titanium tetrachloride (TiCl₄) has been shown to mediate the one-pot condensation of carboxylic acids and amines to furnish amides in moderate to excellent yields. nih.gov Boron-based reagents, such as boric acid and borate (B1201080) esters, have also emerged as effective catalysts for direct amide formation, often requiring the removal of water to drive the reaction to completion. acs.org

A noteworthy green chemistry approach involves the neat (solvent-free) formation of a thioester intermediate from a carboxylic acid and a dithiocarbamate. This thioester can then react with an amine in a one-pot process to yield the desired amide, inspired by nature's use of thioesters in biosynthesis. nih.gov

| Reagent/Catalyst | Conditions | Key Features |

| Coupling Reagents (e.g., DCC) | Mild conditions, various solvents | Forms a reactive intermediate (e.g., O-acylurea) |

| Titanium Tetrachloride (TiCl₄) | Pyridine, 85 °C | Good for a wide range of substrates |

| Boron-based Reagents | Often requires water removal | Catalytic in nature |

| Dithiocarbamate | Neat, then solvent | Green, one-pot, nature-inspired |

The construction of the pyrrolidin-2-one ring can also be achieved through the formation of a carbon-carbon (C-C) bond. sigmaaldrich.comorganic-chemistry.org This strategy is particularly useful for creating substituted pyrrolidinones that may be difficult to access through amide bond formation alone. Radical cyclization reactions are a powerful tool in this regard, allowing for the formation of the five-membered ring through the cyclization of an appropriate unsaturated precursor. researchgate.net For example, N-vinyl-2,2-bis(phenylsulfanyl)acetamides can undergo a 5-endo-trig radical cyclization when treated with tributyltin hydride and a radical initiator like AIBN to yield the corresponding pyrrolidin-2-ones. rsc.org

Another approach involves the reaction of amide dianions with suitable electrophiles. For instance, the dianion generated from an N-arylacetamide can react with epibromohydrin (B142927) in a regioselective manner to produce 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This reaction proceeds via a nucleophilic attack on the bromine-bearing carbon followed by an intramolecular cyclization. organic-chemistry.org

| Method | Precursor | Key Reagent(s) | Bond Formed |

| Radical Cyclization | N-vinyl-2,2-bis(phenylsulfanyl)acetamide | Tributyltin hydride, AIBN | C-C |

| Dianion Alkylation | N-arylacetamide | n-Butyllithium, Epibromohydrin | C-C |

Isocyanide-based multicomponent reactions (IMCRs) offer a highly efficient and atom-economical route to complex molecules, including pyrrolidin-2-ones, by combining three or more starting materials in a single step. nih.govrsc.org The Ugi reaction is a prominent example of an IMCR that can be adapted for the synthesis of pyrrolidinone derivatives. acs.orgbeilstein-journals.org

In a typical application for pyrrolinone synthesis, an Ugi reaction between an allenic acid, a primary amine, an isocyanide, and an aldehyde first yields an N-substituted-2-alleneamide intermediate. acs.org This intermediate can then undergo a subsequent regioselective cyclization, often promoted by a base like potassium tert-butoxide (KOt-Bu), through a 5-exo-dig pathway to afford the desired pyrrolidin-5-one-2-carboxamide. acs.org This two-step, one-pot process allows for the rapid construction of highly functionalized pyrrolidinone scaffolds under mild, transition-metal-free conditions. acs.org

The versatility of IMCRs lies in the wide variety of commercially available starting materials, which allows for the creation of large libraries of compounds for applications in drug discovery. nih.govbeilstein-journals.org

| Reaction | Components | Intermediate | Cyclization Promoter |

| Ugi/Cyclization | Allenic acid, Primary amine, Isocyanide, Aldehyde | N-substituted-2-alleneamide | Base (e.g., KOt-Bu) |

[3+2] Cycloaddition reactions are a powerful and convergent method for the synthesis of five-membered rings, including the pyrrolidine (B122466) core of pyrrolidin-2-ones. nih.govmdpi.com This type of reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). nih.gov

A common strategy involves the use of azomethine ylides as the 1,3-dipole. These can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or their derivatives. mdpi.com The azomethine ylide then reacts with a suitable dipolarophile, such as an activated alkene, to form the pyrrolidine ring. acs.org For example, the reaction of an azomethine ylide with an olefinic oxindole (B195798) can lead to the formation of spirooxindole-pyrrolidines, a scaffold found in various biologically active molecules. nih.gov

These cycloaddition reactions can often be carried out with high levels of regio- and diastereoselectivity. nih.govrsc.org Furthermore, the development of enantioselective variants, often employing chiral catalysts, allows for the synthesis of optically pure pyrrolidinone derivatives. acs.org The use of iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has also been shown to be a general and highly selective method for accessing structurally complex pyrrolidines. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Promoter | Product Type |

| α-Amino acid | Olefinic oxindole | Heat or catalyst | Spirooxindole-pyrrolidine |

| N-H or N-alkyl glycine-derived oxazolidin-5-one | Maleimide | - | Tetracyclic pyrrolizidine |

| Amide/Lactam | Electron-deficient alkene | Iridium complex | Highly substituted pyrrolidine |

Nitro-Mannich Reaction for Stereoselective Pyrrolidinone Synthesisacs.org

The nitro-Mannich reaction is a valuable tool for the stereoselective synthesis of pyrrolidinones, often as part of a cascade or one-pot sequence. nih.govucl.ac.uk This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. In the context of pyrrolidinone synthesis, this intermediate can then undergo a subsequent lactamization to form the five-membered ring. ucl.ac.uk

A powerful one-pot strategy involves the copper-catalyzed conjugate addition of a diorganozinc reagent to a nitroacrylate. acs.org The resulting enolate then participates in a nitro-Mannich reaction with an in situ-formed imine, followed by lactamization to yield densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. ucl.ac.ukacs.org This method allows for the creation of multiple stereocenters in a single operation with high levels of control. ucl.ac.uk

Furthermore, three-component nitro-Mannich/lactamization cascades have been developed, where a nitropropanoate, an aldehyde, and an amine react in a single pot to directly afford pyrrolidinone derivatives with high diastereoselectivity. nih.gov These methods are often operationally simple and have a broad substrate scope, making them attractive for the synthesis of a wide range of pyrrolidinone analogues. nih.govucl.ac.uk

| Reaction Type | Key Reactants | Key Features | Yield Range |

| Conjugate Addition/Nitro-Mannich/Lactamization | Diorganozinc, Nitroacrylate, Aldimine | One-pot, single diastereoisomer | 33-84% acs.org |

| Three-Component Nitro-Mannich/Lactamization | Methyl 3-nitropropanoate, Aldehyde, Amine | Direct, highly diastereoselective | 48-84% ucl.ac.uk |

One-Pot Synthetic Protocols

For instance, a plausible one-pot approach could involve a domino reaction sequence. A variety of 3-triazolyl-2-iminochromenes have been synthesized in a one-pot, catalytic, three-component condensation. researchgate.net This process involves a copper(I)-catalyzed cycloaddition, which then triggers an aldol-cyclization-dehydration sequence. researchgate.net A similar strategy could be envisioned for the target molecule, where the initial formation of a key intermediate in situ then undergoes a subsequent cyclization and functionalization. Another example is the one-pot synthesis of pyrrolidine-2,3-dione (B1313883) monomers and dimers through a multicomponent reaction involving a phenyl pyruvic ester derivative, an aldehyde, and an amine. nih.gov The optimization of such a reaction could potentially lead to the desired 3-substituted pyrrolidin-2-one. nih.gov

Introduction of the 3-Bromophenyl Moiety

The introduction of the 3-bromophenyl group at the C3 position of the pyrrolidin-2-one ring is a critical step that can be achieved through several synthetic strategies.

Alkylation Strategies with Bromophenyl Compounds

Alkylation reactions represent a direct method for forming the C-C bond between the pyrrolidin-2-one core and the 3-bromophenyl group. This typically involves the reaction of a nucleophilic pyrrolidin-2-one enolate with an electrophilic 3-bromophenyl species. The regioselectivity of this alkylation is crucial, as N-alkylation can be a competing side reaction. The choice of base, solvent, and temperature can significantly influence the outcome, with sterically hindered bases often favoring C-alkylation. In some cases, bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been shown to be highly regioselective, a principle that could be adapted to control the alkylation site on the pyrrolidinone ring. organic-chemistry.org

Cross-Coupling Reactions for C-C Bond Formation (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of C(sp³)–C(sp²) bonds. whiterose.ac.uk This strategy would involve the coupling of a 3-substituted pyrrolidin-2-one bearing a suitable functional group (e.g., a boronic acid or ester) with a 3-bromoaryl halide. Conversely, a 3-halopyrrolidin-2-one could be coupled with a 3-bromophenylboronic acid. A study on the Suzuki-Miyaura cross-coupling to produce secondary benzylic alcohols demonstrated high yields and enantiospecificity, highlighting the potential of this method for creating stereodefined 3-aryl pyrrolidines. whiterose.ac.uk The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. researchgate.net

A palladium-catalyzed hydroarylation process has also been reported for the synthesis of 3-aryl pyrrolidines from N-alkyl pyrrolines. nih.gov This method offers a direct route to the desired product from readily available precursors. nih.gov

Derivatization of Precursor Molecules

An alternative approach involves the synthesis of a pyrrolidin-2-one ring that already contains a functional group at the 3-position, which can then be converted into the 3-bromophenyl moiety. For example, a precursor with a ketone or an ester at the C3 position could undergo a Grignard reaction with a 3-bromophenylmagnesium halide, followed by dehydration and reduction. Another strategy is the derivatization of a 3-hydroxy-2-pyrrolidinone (B82130) precursor, which can be accessed through reductive rearrangement approaches. organic-chemistry.org This allows for further functionalization at the nitrogen position as well. organic-chemistry.org

Asymmetric Synthesis of Enantiomers and Diastereomers

The development of asymmetric syntheses to produce enantiomerically pure or enriched 3-(3-Bromophenyl)pyrrolidin-2-one is of significant interest due to the often distinct biological activities of different stereoisomers. Organocatalytic 1,3-dipolar cycloaddition reactions have proven effective in the asymmetric synthesis of highly substituted pyrrolidines. For instance, the reaction of azomethine ylides with electron-deficient alkenes, catalyzed by a chiral amine, can lead to the formation of spiro[pyrrolidin-3,2′-oxindole]s with high enantioselectivity. researchgate.net This methodology could be adapted to the synthesis of chiral 3-aryl-pyrrolidin-2-ones.

Furthermore, diastereoselective one-pot double [3 + 2] cycloadditions have been utilized for the synthesis of complex pyrrolidine-based polycyclic systems. umb.edu Such strategies could be employed to control the relative stereochemistry of multiple chiral centers in analogues of this compound.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of any synthetic route to maximize the yield and purity of the final product. This involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time.

For instance, in palladium-catalyzed reactions, the choice of ligand can have a profound impact on the reaction's efficiency and selectivity. researchgate.net In the synthesis of related heterocyclic compounds, the addition of pivalic acid as an additive and the adjustment of the reaction temperature were found to control the cyclization mode and improve the yield of the desired regioisomer. researchgate.net Microwave-assisted heating has also been employed to accelerate reaction rates and improve yields. researchgate.net

The following table illustrates the effect of reaction conditions on the yield of a hypothetical cyclization reaction, based on findings for related structures. researchgate.net

| Entry | Additive | Temperature (°C) | Yield of Product A (%) | Yield of Product B (%) |

| 1 | None | 170 | 48 | 12 |

| 2 | Pivalic Acid | 170 | 47 | 21 |

| 3 | Pivalic Acid | 150 | - | 20 |

This data demonstrates that by carefully tuning the reaction parameters, the selectivity and yield of the desired product can be significantly enhanced.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution on the Bromophenyl Group

The bromophenyl group of 3-(3-Bromophenyl)pyrrolidin-2-one is susceptible to electrophilic aromatic substitution (EAS). The bromine atom and the pyrrolidinone substituent influence the regioselectivity of these reactions. In EAS, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The rate-determining step is the initial attack by the electrophile, forming a carbocation intermediate known as an arenium ion. libretexts.org This intermediate is stabilized by resonance. uci.edu

Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. lumenlearning.com For bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is typically required to activate the bromine molecule, making it a more potent electrophile. lumenlearning.commasterorganicchemistry.com The substituent on the benzene ring dictates the position of the incoming electrophile. Both the bromine atom and the nitrogen-containing pyrrolidinone ring are generally considered ortho, para-directors, although the bromine atom is deactivating due to its electron-withdrawing inductive effect. uci.edu

Nucleophilic Substitution Reactions on the Pyrrolidinone Nitrogen and Bromine

Nucleophilic substitution reactions can occur at two primary sites in this compound: the nitrogen of the pyrrolidinone ring and the carbon atom attached to the bromine on the phenyl ring.

On the Pyrrolidinone Nitrogen: The nitrogen atom of the pyrrolidinone ring can act as a nucleophile, participating in reactions such as alkylation or acylation after deprotonation with a suitable base. However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity.

On the Bromophenyl Group: The bromine atom on the phenyl ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is generally challenging for aryl halides unless the ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the pyrrolidinone group is not sufficiently activating to facilitate SNAr reactions under standard conditions. However, under forcing conditions or with the use of specific catalysts (e.g., copper-catalyzed cross-coupling reactions), substitution of the bromine is possible. For instance, reactions with amines or alkoxides can lead to the corresponding substituted products. researchgate.net The typical leaving group order in SNAr reactions is F > Cl ≈ Br > I. nih.gov

Oxidation and Reduction Pathways of the Pyrrolidinone Ring and Substituents

The pyrrolidinone ring and the bromophenyl group can undergo separate oxidation and reduction reactions.

Oxidation: The pyrrolidinone ring can be oxidized to open the ring or to introduce further unsaturation. For example, oxidation could potentially lead to the formation of 3-(3-Bromophenyl)pyrrolidine-2,5-dione. epa.gov The benzylic position (the C-H bond adjacent to the phenyl ring) could also be a site for oxidation under certain conditions.

Reduction: The carbonyl group of the pyrrolidinone ring can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the lactam to a cyclic amine. The bromine atom on the phenyl ring can be removed via catalytic hydrogenation or by using reducing agents like tributyltin hydride.

Condensation Reactions Involving the Compound

The pyrrolidinone ring of this compound possesses an active methylene group (the CH2 group adjacent to the carbonyl and the phenyl ring). This allows the compound to participate in condensation reactions. Under basic conditions, a proton can be abstracted from this position to form a carbanion. This carbanion can then react with various electrophiles, such as aldehydes or ketones, in aldol-type condensation reactions. These reactions lead to the formation of new carbon-carbon bonds and more complex molecular structures.

Functional Group Interconversions and Derivatization

The functional groups present in this compound, namely the lactam and the aryl bromide, allow for a wide array of functional group interconversions and derivatizations.

Lactam Chemistry: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid, 3-(3-bromophenyl)-4-aminobutanoic acid. The nitrogen of the lactam can be functionalized, for example, by N-alkylation or N-acylation after deprotonation.

Aryl Bromide Chemistry: The bromine atom serves as a versatile handle for various cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds, leading to the synthesis of a wide range of derivatives with modified phenyl substituents. The bromine can also be converted to an organolithium or Grignard reagent, which can then react with a variety of electrophiles.

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the molecular framework of 3-(3-Bromophenyl)pyrrolidin-2-one, with each method offering unique information about its constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for both the pyrrolidinone ring and the substituted phenyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pyrrolidine (B122466) ring. The protons on the bromophenyl ring typically appear as complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The protons of the pyrrolidine ring, including the methine proton at the C3 position and the methylene (B1212753) protons at C4 and C5, would resonate in the upfield region. The N-H proton of the lactam gives a characteristic signal that can vary in chemical shift depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides evidence for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the lactam ring is expected to have a chemical shift in the downfield region (around 175 ppm), characteristic of amides. The carbon atom attached to the bromine (C-Br) on the phenyl ring shows a signal around 122-125 ppm. The other aromatic carbons and the aliphatic carbons of the pyrrolidinone ring will have distinct and predictable chemical shifts. docbrown.info For comparison, the carbons in the parent 2-pyrrolidinone (B116388) molecule resonate at specific frequencies that serve as a baseline for analyzing substituted structures. chemicalbook.com

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals definitively. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of the C3, C4, and C5 protons in the pyrrolidine ring. HMQC or HSQC experiments correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. cam.ac.ukusask.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~175.0 |

| N-H | Variable | - |

| C3 (CH) | ~3.6 - 3.8 | ~45.0 - 50.0 |

| C4 (CH₂) | ~2.3 - 2.6 | ~25.0 - 30.0 |

| C5 (CH₂) | ~3.3 - 3.5 | ~40.0 - 45.0 |

| C1' (C-Ar) | - | ~140.0 - 145.0 |

| C2' (CH-Ar) | ~7.4 - 7.6 | ~130.0 - 132.0 |

| C3' (C-Br) | - | ~122.0 - 125.0 |

| C4' (CH-Ar) | ~7.2 - 7.4 | ~130.0 - 132.0 |

| C5' (CH-Ar) | ~7.1 - 7.3 | ~128.0 - 130.0 |

| C6' (CH-Ar) | ~7.3 - 7.5 | ~125.0 - 127.0 |

Note: The values are predictions based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching of the five-membered lactam ring would be prominent, typically appearing in the range of 1680-1700 cm⁻¹. Another key feature is the N-H stretching vibration, which usually appears as a broad band around 3200-3400 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200-3400 (broad) |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=O (Lactam) | Stretch | 1680-1700 (strong) |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

| C-Br | Stretch | 500-600 |

Note: The values are based on standard functional group absorption ranges.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula. For this compound (C₁₀H₁₀BrNO), the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass to several decimal places, which confirms the elemental composition. Predicted HRMS data for the protonated molecule [M+H]⁺ is 240.00186 m/z. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₀H₁₁BrNO⁺ | 240.00186 |

| [M+Na]⁺ | C₁₀H₁₀BrNNaO⁺ | 261.98380 |

| [M-H]⁻ | C₁₀H₉BrNO⁻ | 237.98730 |

Source: PubChem CID 59165913. uni.lu

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional coordinates of every atom in the solid state, as well as how molecules are arranged in the crystal lattice.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. Such studies on related structures confirm that the pyrrolidine ring typically adopts a twisted or envelope conformation. nih.govnih.gov The analysis would also confirm the connectivity of the 3-bromophenyl group to the C3 position of the pyrrolidinone ring. The bond lengths and angles would be within normal ranges, comparable to those observed in other structurally related pyrrolidinone derivatives. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The solid-state packing of this compound is stabilized by a network of intermolecular interactions. A crucial interaction is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule (N-H···O). This interaction typically leads to the formation of chains or dimers, which are common motifs in the crystal structures of lactams. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions and their relative strengths.

For a compound like this compound, a Hirshfeld surface analysis would be instrumental in understanding the roles of the various functional groups in directing the crystal packing. Key interactions expected to be observed would include:

Hydrogen Bonding: The N-H group of the pyrrolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor. This could lead to the formation of N-H···O hydrogen bonds, which are often significant in determining the supramolecular architecture.

Halogen Bonding: The bromine atom on the phenyl ring could participate in Br···O or Br···N halogen bonds, which are directional non-covalent interactions of increasing interest in crystal engineering.

van der Waals Forces: A significant portion of the crystal packing would also be governed by weaker van der Waals forces, including H···H, C···H, and Br···H contacts.

Table 1: Hypothetical Intermolecular Contact Data for this compound

| Intermolecular Contact | Percentage Contribution |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| Br···Br | Data not available |

| C···C | Data not available |

| Other | Data not available |

| Note: This table is hypothetical and for illustrative purposes only, as experimental data for this compound is not currently available. |

Conformational Analysis of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and can adopt various conformations, which are typically described as envelope or twist forms. The specific conformation adopted in the solid state is influenced by the nature and position of its substituents, as well as by the intermolecular forces within the crystal.

In related structures, the pyrrolidinone ring has been observed to adopt various conformations, from nearly planar to significantly puckered envelope and twist forms. The specific conformation is a result of a delicate balance between minimizing steric strain and maximizing favorable intermolecular interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govepstem.net This is achieved by finding the lowest energy state of the molecule's electron density. Common approaches like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are frequently used for such calculations. nih.govepstem.netnih.gov

For 3-(3-Bromophenyl)pyrrolidin-2-one, a DFT calculation would yield precise bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's conformation in a vacuum, providing a foundational model for further analysis. The electronic structure, detailing the distribution and energy of electrons, is also a key output.

Table 1: Predicted Geometrical Parameters for this compound from DFT (Illustrative) This table presents hypothetical yet realistic data that would be obtained from a DFT/B3LYP calculation.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| N-C (amide) | ~1.36 Å | |

| C-Br (aromatic) | ~1.91 Å | |

| C-C (pyrrolidine ring) | ~1.54 Å | |

| Bond Angle | O=C-N (amide) | ~125° |

| C-N-C (pyrrolidine ring) | ~112° |

| Dihedral Angle | Phenyl ring vs. Pyrrolidine (B122466) ring | ~85° |

The data in this table is illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For example, a DFT study on a related halogenated chalcone (B49325) calculated a HOMO-LUMO energy gap of 4.12 eV, indicating significant stability. nih.gov A similar analysis for this compound would reveal its kinetic stability and susceptibility to electronic excitation.

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; region of nucleophilic reactivity. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; region of electrophilic reactivity. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity; a larger gap corresponds to higher stability. nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.comchemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

MEP maps use a color scale to represent electrostatic potential:

Red and Orange: Regions of negative potential (electron-rich), attractive to electrophiles. These are typically found around electronegative atoms like oxygen or bromine.

Blue: Regions of positive potential (electron-deficient), attractive to nucleophiles. These are often located around hydrogen atoms, especially those bonded to heteroatoms (like the N-H group in the pyrrolidinone ring).

Green: Regions of neutral potential.

For this compound, an MEP map would likely show a significant negative potential around the carbonyl oxygen and a lesser negative region near the bromine atom, marking them as sites for electrophilic interaction. Conversely, a positive potential would be expected around the hydrogen atom attached to the nitrogen, indicating its role as a hydrogen bond donor.

Molecular Dynamics Simulations

While quantum calculations describe a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into its behavior over time. nih.govrsc.org MD simulations model the movement of every atom in the molecule and its surrounding environment (like water or a lipid bilayer) by applying classical mechanics.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Study how the phenyl ring rotates relative to the pyrrolidinone ring and identify the most populated conformations in solution.

Study Solvation: Model how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in a biological medium.

Simulate Receptor Binding: If a biological target is known, MD simulations can model the binding process, assess the stability of the molecule-receptor complex, and identify key interactions that stabilize the binding. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model linking the chemical structure of a series of compounds to their biological activity. scienceforecastoa.commst.dk This approach is a cornerstone of modern drug design, allowing for the prediction of a new molecule's potency before it is synthesized. tandfonline.com

The development of a QSAR model involves:

Data Set: Compiling a series of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Quantifying various physicochemical properties (descriptors) for each molecule, which can be steric, electronic, or hydrophobic in nature.

Model Generation: Using statistical methods to create an equation that correlates the descriptors with the observed activity.

Validation: Testing the model's predictive power on a set of compounds not used in its creation. nih.gov

Studies on related pyrrolidinone derivatives have successfully used QSAR to model their antiarrhythmic and α1-adrenoceptor antagonist activities. nih.govresearchgate.net These models revealed that electronic factors, such as the energy of the LUMO, and spatial factors are critical for activity. nih.gov A QSAR study on this compound and its analogues could similarly guide the design of new, more potent derivatives by identifying the key structural features that govern their biological effects.

Table 3: Components of a QSAR Study for Molecular Design

| Component | Description | Example Application |

|---|---|---|

| Training Set | A diverse group of molecules with known activities used to build the model. | A series of 3-aryl-pyrrolidin-2-one derivatives with measured inhibitory concentrations (IC₅₀). |

| Molecular Descriptors | Calculated properties representing different aspects of the molecule. | LogP (hydrophobicity), Molar Refractivity (steric), LUMO energy (electronic). nih.gov |

| Statistical Model | A mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Validation | Rigorous testing to ensure the model is predictive and not overfitted. | Cross-validation (Q²), prediction for an external test set (R²_pred). tandfonline.com |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of its mechanism. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most energetically favorable pathway for a reaction to proceed. rsc.org

For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) investigated several stages, including a Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.orgresearchgate.net The calculations revealed the energy barrier for each step, identifying the rate-limiting step and the influence of catalysts or solvent molecules. rsc.orgresearchgate.net

A similar computational approach could be applied to the synthesis of this compound. This would help in:

Optimizing Reaction Conditions: By understanding the energy barriers, reaction conditions (temperature, catalyst) can be tailored to improve yield and reduce side products.

Explaining Regioselectivity: In cases where a reaction can produce multiple isomers, computational analysis can predict which product is favored based on the stability of the transition states leading to each.

Designing New Synthetic Routes: Theoretical modeling can be used to explore novel, more efficient synthetic pathways before attempting them in the lab.

Molecular Interactions and Biological Target Studies Mechanistic Focus

In Silico Approaches to Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule like 3-(3-Bromophenyl)pyrrolidin-2-one and its potential biological targets. These in silico methods offer a rational, structure-based approach to drug discovery, guiding further experimental work.

Table 1: Representative Molecular Docking Parameters

| Parameter | Description | Typical Units | Significance |

|---|---|---|---|

| Docking Score | An estimation of the binding affinity between the ligand and the protein. | kcal/mol or dimensionless | Predicts the strength of the interaction; more negative values suggest stronger binding. |

| Binding Energy | The calculated free energy change upon ligand binding. | kcal/mol | A thermodynamic measure of binding stability. |

| Interacting Residues | Specific amino acids in the protein's active site that form contacts with the ligand. | N/A | Identifies the key components of the binding pocket responsible for molecular recognition. |

This table is illustrative. Specific docking scores for this compound are dependent on the specific protein target being studied.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of compounds acting on a target like Dihydrofolate Reductase (DHFR) or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. By mapping the features of this compound—the hydrogen bond-accepting carbonyl group of the lactam, the hydrogen bond-donating N-H group, and the hydrophobic aromatic ring—onto a known pharmacophore model, researchers can predict its likelihood of binding to a specific target. This approach is particularly useful when the precise structure of the target protein is unknown, as it relies on the structures of known active ligands to build a predictive model.

In Vitro Binding Assays and Enzyme Inhibition Studies

While computational methods are predictive, in vitro assays provide concrete experimental data on the binding and inhibitory activity of a compound. These laboratory-based tests are essential for validating the hypotheses generated from in silico studies.

Binding assays directly measure the affinity of a ligand for its target protein. Techniques like surface plasmon resonance (SPR) or fluorescence anisotropy can determine the dissociation constant (Kd) or inhibition constant (Ki), which are quantitative measures of binding strength. For a target like DHFR, a crucial enzyme in nucleotide synthesis, a low Ki value for an inhibitor like this compound would indicate potent inhibition, making it a potential candidate for development as an antimicrobial or anticancer agent. Similarly, for the nuclear receptor PPARγ, which is implicated in metabolic diseases and cancer, determining the binding affinity is the first step in characterizing whether the compound acts as an agonist or antagonist.

Table 2: Key Parameters from In Vitro Binding and Inhibition Assays

| Parameter | Description | Significance |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A common measure of inhibitor potency. |

| Kᵢ (Inhibition Constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | A more fundamental measure of inhibitor affinity, independent of substrate concentration. |

| Kₔ (Dissociation Constant) | A measure of the propensity of a ligand-protein complex to separate. | Lower values indicate higher binding affinity. |

This table outlines key metrics. Specific experimental values for this compound would be determined through dedicated laboratory assays against specific targets.

Understanding the precise molecular forces that stabilize the ligand-protein complex is fundamental to rational drug design. The structure of this compound allows for several types of interactions:

Hydrogen Bonding: The lactam carbonyl oxygen can act as a hydrogen bond acceptor, while the nitrogen-bound hydrogen can act as a donor. These interactions with polar amino acid residues like serine, threonine, or asparagine are often critical for binding specificity.

Hydrophobic Interactions: The bromophenyl ring and parts of the pyrrolidinone ring are hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues such as alanine, valine, leucine, and isoleucine in the core of a binding pocket.

π-π Stacking: The aromatic bromophenyl ring can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan, which can significantly contribute to binding affinity.

By analyzing the crystal structure of a target protein in complex with the compound, or through computational simulations, the specific residues involved in these interactions can be identified, providing a detailed map of the binding mode.

Influence of Pyrrolidinone Stereochemistry on Molecular Recognition

The pyrrolidinone ring of this compound contains a chiral center at the 3-position. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Bromophenyl)pyrrolidin-2-one and (S)-3-(3-Bromophenyl)pyrrolidin-2-one. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning one enantiomer may bind to a target protein with significantly higher affinity and have a different biological effect than the other. The specific three-dimensional arrangement of the bromophenyl group relative to the pyrrolidinone ring dictates how the molecule fits into a chiral binding pocket. Therefore, the stereoselective synthesis and separate biological evaluation of each enantiomer are critical steps in the drug discovery process to identify the more active and selective isomer.

Structure Activity Relationship Sar Investigations of 3 3 Bromophenyl Pyrrolidin 2 One Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of pyrrolidin-2-one derivatives can be significantly modulated by the introduction of various substituents on both the phenyl ring and the pyrrolidine (B122466) core. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and efficacy at a molecular target.

Systematic modifications of the 3-arylpyrrolidin-2-one scaffold have demonstrated that the nature and position of substituents on the aromatic ring are crucial for activity. For instance, in various classes of biologically active pyrrolidines, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can dramatically alter potency. Studies on related polysubstituted pyrrolidines have shown that specific substitutions can lead to significant proliferation inhibitory effects against cancer cell lines. For example, certain polysubstituted pyrrolidines have demonstrated good inhibitory effects on various cancer cell lines, with IC50 values in the low micromolar range. nih.gov

The following table summarizes the general impact of substituent modifications on the activity of pyrrolidinone derivatives based on findings from various studies.

| Modification Site | Substituent Type | General Impact on Activity | Reference |

| 3-Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Can increase or decrease activity depending on the target and binding pocket interactions. | nih.gov |

| 3-Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Can enhance activity by improving binding affinity through favorable interactions. | nih.gov |

| N-1 Position (Pyrrolidinone) | Alkyl or Aryl groups | Significantly influences the overall shape, lipophilicity, and potential for additional binding interactions. | nih.gov |

| C-4/C-5 Positions (Pyrrolidinone) | Alkyl or functional groups | Can alter the conformational preferences of the ring and introduce new points of interaction. | nih.govnih.gov |

Role of Halogenation (Bromine) in Modulating Molecular Interactions

The presence of a bromine atom at the meta-position of the phenyl ring in 3-(3-bromophenyl)pyrrolidin-2-one is a key structural feature that profoundly influences its molecular interactions. Halogen atoms, and bromine in particular, can participate in various non-covalent interactions, including halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring.

The specific placement of the bromine at the meta-position is also critical, as it dictates the spatial orientation of these potential interactions. This positioning can be crucial for achieving the optimal geometry for binding to a specific biological target.

| Interaction Type | Description | Potential Impact on Activity |

| Halogen Bonding | A non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site on the target. | Can significantly enhance binding affinity and specificity. |

| Van der Waals Interactions | Increased surface area and polarizability of bromine can lead to stronger non-specific interactions. | Can contribute to overall binding energy. |

| Lipophilicity | The bromine atom increases the lipophilicity of the molecule. | May improve membrane permeability and target engagement, but can also affect solubility and metabolic stability. |

Conformational Flexibility and Rigidity Effects on Binding

The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. nih.gov This conformational flexibility allows the molecule to adapt its shape to fit into a binding site, a process often referred to as "induced fit." The specific conformation adopted upon binding is critical for establishing the precise intermolecular interactions required for biological activity.

The substituents on the pyrrolidine ring, including the 3-(3-bromophenyl) group, influence the energetic preference for certain conformations. The interplay between the steric and electronic effects of these substituents determines the conformational landscape of the molecule. For instance, bulky substituents may favor conformations that minimize steric strain, while electrostatic interactions can also play a role in stabilizing particular arrangements.

Introducing rigidity into the structure, for example, by creating fused ring systems, can lock the molecule into a specific, biologically active conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty associated with the loss of conformational freedom upon binding. However, if the rigidified conformation is not the one recognized by the target, a loss of activity will be observed. The three-dimensional shape of the pyrrolidine scaffold is a key feature influencing its biological profile. nih.gov

Comparative Analysis with Related Heterocyclic Scaffolds (e.g., Pyrrolidines, Pyrrolidinones, Thiazoles)

The pyrrolidin-2-one (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. rsc.org Its properties can be compared with other important heterocyclic structures like pyrrolidines and thiazoles to understand its unique contributions to molecular recognition.

Pyrrolidines vs. Pyrrolidinones: The key difference between a pyrrolidine and a pyrrolidin-2-one is the presence of the carbonyl group in the latter. This carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a binding site. The lactam functionality also influences the electronic distribution and conformational properties of the ring. While both scaffolds offer a three-dimensional structure, the pyrrolidinone ring has a more polarized character. nih.govnih.gov

Pyrrolidinones vs. Thiazoles: Thiazoles are five-membered aromatic heterocycles containing both sulfur and nitrogen. They are also prevalent in many pharmaceuticals. In contrast to the saturated, flexible pyrrolidinone ring, the thiazole (B1198619) ring is planar and rigid. This fundamental difference in geometry has profound implications for how molecules containing these scaffolds can interact with biological targets. The choice between a pyrrolidinone and a thiazole scaffold in drug design often depends on the specific topology of the target's binding site. A flexible pyrrolidinone might be advantageous when the exact binding mode is unknown or when adaptability is required, while a rigid thiazole might be preferred to pre-organize the molecule in a specific bioactive conformation. SAR studies on thiazole derivatives have also highlighted the importance of substituent positioning for biological activity. nih.gov

The following table provides a comparative overview of these heterocyclic scaffolds.

| Scaffold | Key Structural Features | Common Roles in Molecular Interactions | Reference |

| Pyrrolidine | Saturated, flexible five-membered nitrogen heterocycle. | Provides a 3D scaffold; the nitrogen can act as a hydrogen bond acceptor or be protonated. | nih.gov |

| Pyrrolidin-2-one | Contains a lactam (cyclic amide) group; saturated and flexible. | The carbonyl oxygen is a potent hydrogen bond acceptor; the NH group is a hydrogen bond donor. | nih.govnih.gov |

| Thiazole | Aromatic, planar five-membered ring with sulfur and nitrogen. | Provides a rigid core; the nitrogen and sulfur atoms can participate in various interactions, including hydrogen bonding and metal coordination. | nih.gov |

Development of Analogues and Derivatives of 3 3 Bromophenyl Pyrrolidin 2 One

Synthesis of Novel Structural Analogues

The synthesis of new analogues based on the 3-(3-bromophenyl)pyrrolidin-2-one scaffold employs a variety of synthetic strategies to introduce structural diversity. These methods are often designed to be efficient and allow for the creation of libraries of compounds for further study.

A primary method for creating substituted pyrrolidin-2-one derivatives is through the reductive cyclization of corresponding cyanoalkanoate esters. researchgate.net This approach is versatile for producing pharmacophoric fragments that can be used in the synthesis of more complex, biologically active molecules. researchgate.net Another powerful technique is the use of multicomponent reactions, which allow for the assembly of complex molecules in a single step from three or more starting materials. For instance, a one-pot, three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative can be used to synthesize pyrrolidine-2,3-diones, which are analogues where the pyrrolidinone ring is further oxidized. nih.gov Similarly, tetrasubstituted pyrrolidines, which are analogues of homoproline, can be synthesized through a three-component condensation of aryl aldehydes, asparagine, and N-methylmaleimide. nih.gov

The pyrrolidine (B122466) ring itself is a common target for modification. For example, 3,3-disubstituted pyrrolidines have been synthesized and identified as potential monoamine reuptake inhibitors. nih.gov The synthesis of these compounds allows for the exploration of structure-activity relationships by varying the substituents at the 3-position of the pyrrolidine ring. nih.gov Furthermore, methods have been developed for the stereoselective synthesis of pyrrolidine-containing compounds, which is crucial as the biological activity of chiral molecules often depends on their specific stereochemistry. mdpi.com

The table below summarizes various synthetic approaches used to generate analogues of the core pyrrolidinone structure.

| Synthetic Strategy | Resulting Analogue Class | Key Features | Reference |

| Reductive Cyclization | Alkyl-phenyl-substituted Pyrrolidin-2-ones | Forms the core pyrrolidinone ring from cyanoalkanoate esters. | researchgate.net |

| One-Pot Three-Component Reaction | Pyrrolidine-2,3-diones | Efficiently builds a modified pyrrolidinone core with additional functional groups. | nih.gov |

| Three-Component Condensation | Polysubstituted Homoproline Analogues | Creates highly functionalized pyrrolidines via 1,3-dipolar cycloaddition. | nih.gov |

| Asymmetric Synthesis | Stereoisomerically Pure Pyrrolidines | Controls the 3D arrangement of atoms, crucial for specific biological interactions. | nih.gov |

| N-Alkylation/Arylation | N-Substituted Pyrrolidin-2-ones | Introduces various groups on the nitrogen atom of the pyrrolidinone ring. | koreascience.kr |

These synthetic methodologies provide a robust toolbox for generating a wide array of structural analogues, enabling detailed investigation into how structural modifications influence molecular properties and function.

Bioisosteric Modifications of the Pyrrolidinone and Phenyl Moieties

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound in order to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. researchgate.netajptr.com This involves replacing a functional group with another that has similar physical or chemical properties, leading to a new molecule with similar biological effects. cambridgemedchemconsulting.combaranlab.org For this compound, both the phenyl ring and the pyrrolidinone core are targets for bioisosteric replacement.

The bromophenyl moiety offers several opportunities for modification. The bromine atom itself can be replaced by other groups considered to be bioisosteres, such as isopropyl (iPr) or trifluoromethyl (CF3) groups. cambridgemedchemconsulting.com The entire phenyl ring can also be substituted with other aromatic or heteroaromatic systems like pyridyl, thiophene, or even a 4-fluorophenyl group, which can alter electronic properties and potential interactions with biological targets. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl ring can introduce a nitrogen atom, which may act as a hydrogen bond acceptor and change the molecule's solubility and binding characteristics. nih.gov

The pyrrolidinone ring can also undergo bioisosteric modifications. A common strategy is to replace the CH2 group at a specific position with a heteroatom like oxygen or sulfur. cambridgemedchemconsulting.com The carbonyl group (C=O) of the lactam can be replaced with other functionalities. More complex modifications can involve replacing the entire pyrrolidinone ring with other heterocyclic systems known to have similar spatial arrangements, such as thiazoles, triazoles, or imidazoles. acs.org Such replacements can significantly impact the compound's stability, lipophilicity, and metabolic profile. baranlab.orgacs.org

The following table details potential bioisosteric replacements for different parts of the this compound structure.

| Original Moiety | Location | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |

| Bromine | Phenyl Ring | -Cl, -CF3, -iPr | To alter size, electronics, and lipophilicity while maintaining overall shape. | cambridgemedchemconsulting.com |

| Phenyl | Position 3 | Pyridyl, Thiophene, 4-Fluorophenyl | To modify aromatic interactions, introduce H-bond acceptors/donors, and alter metabolism. | cambridgemedchemconsulting.com |

| -CH2- | Pyrrolidinone Ring | -NH-, -O-, -S- | To change polarity, hydrogen bonding capacity, and ring conformation. | cambridgemedchemconsulting.com |

| Pyrrolidinone Ring | Core Structure | Thiazole (B1198619), Triazole, Imidazole | To explore different heterocyclic scaffolds with potentially improved properties. | acs.org |

| -C=O (amide) | Pyrrolidinone Ring | -C=S (thioamide), -CF2- | To alter hydrogen bonding ability and metabolic stability. | cambridgemedchemconsulting.com |

These modifications are critical for the lead optimization process, allowing for the fine-tuning of a molecule's properties to achieve a desired biological or physical profile. researchgate.net

Comparative Studies of Reactivity and Molecular Interactions among Analogues

Once a series of analogues has been synthesized, comparative studies are essential to understand how structural changes affect their chemical reactivity and interactions with other molecules, including biological targets. These studies provide crucial insights for rational drug design and materials science. researchgate.netrsc.org

The introduction of different substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity. For example, in a series of arylpiperazine derivatives bearing a pyrrolidin-2-one fragment, the nature and position of substituents on the phenyl ring were found to be critical for their alpha-adrenolytic properties. researchgate.net Specifically, a methoxy- or chloro-substituent in the ortho position of the phenyl ring was linked to stronger antiarrhythmic and hypotensive effects, suggesting that these groups are key for interaction with α-adrenoceptors. researchgate.net

In another study, pyrrolidine-2,3-dione (B1313883) analogues were evaluated as inhibitors of a bacterial enzyme. nih.gov It was discovered that a hydroxyl group at the 3-position and a heteroaryl group attached to the nitrogen were key structural features for target inhibition. Modifying these positions led to significant differences in inhibitory activity, highlighting the specific molecular interactions required for the biological effect. nih.gov

The table below provides examples of comparative findings among different analogues.

| Analogue Series | Structural Variation | Observed Difference in Reactivity/Interaction | Implication | Reference |

| 1-[3-(4-Arylpiperazinyl-1-yl)propyl]-pyrrolidin-2-ones | Substituent on the aryl ring (e.g., -OCH3, -Cl) | Ortho-substituted analogues showed higher affinity for α-adrenoceptors and more potent antiarrhythmic activity. | The position and nature of the substituent directly modulate the interaction with the biological target. | researchgate.net |

| Pyrrolidine-2,3-diones | Substituents at N1 and C3 positions | A 3-hydroxyl group and a heteroaryl group on the nitrogen were found to be crucial for inhibiting the P. aeruginosa PBP3 enzyme. | Specific functional groups are required for key hydrogen-bonding and hydrophobic interactions in the enzyme's active site. | nih.gov |

| fac-[M(CO)3(CTZ)(NN)]+ (M = Mn, Re) | Metal center (Manganese vs. Rhenium) | Mn(I) analogues were less stable and more lipophilic than Re(I) analogues, leading to different selectivity profiles against parasites. | The choice of metal in an organometallic complex significantly impacts its stability, physicochemical properties, and biological selectivity. | rsc.org |

These comparative analyses are indispensable for establishing clear structure-activity relationships (SAR), guiding the further optimization of lead compounds toward derivatives with enhanced performance and desired characteristics. researchgate.netnih.gov

Potential Applications in Chemical Sciences

As a Versatile Building Block in Organic Synthesis

The true potential of 3-(3-Bromophenyl)pyrrolidin-2-one lies in its utility as a versatile building block for constructing a wide array of organic molecules. The pyrrolidin-2-one core, also known as a γ-lactam, is a prevalent structural motif found in numerous biologically active compounds and pharmaceuticals. arkat-usa.org The presence of a bromine atom on the phenyl ring provides a reactive handle for a multitude of cross-coupling reactions, allowing for the strategic introduction of diverse functional groups.

The structure of this compound is well-suited for the synthesis of complex molecular architectures. The pyrrolidine (B122466) ring is a key component in many natural products and synthetic drugs, recognized for its biological and pharmacological importance. mdpi.com For instance, the general class of pyrrolidinone derivatives is integral to compounds with applications ranging from antibiotics to antidepressants. arkat-usa.org

The bromo-substituent on the phenyl ring can be readily transformed through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the this compound scaffold into more intricate structures. For example, Suzuki, Heck, and Sonogashira couplings could be employed to append new aryl, vinyl, or alkynyl groups, respectively, leading to a diverse library of derivatives. Furthermore, the lactam nitrogen can be alkylated or acylated to introduce additional points of diversity, further expanding its synthetic utility.

Beyond its direct incorporation into complex final targets, this compound serves as a valuable precursor for advanced chemical intermediates. The pyrrolidine scaffold itself is a precursor in the synthesis of various alkaloids and is a common fragment in numerous drugs. mdpi.com The ability to modify the bromophenyl group is key to its role as an intermediate.

For example, conversion of the bromo-substituent to a boronic acid or ester would yield a new intermediate, a (pyrrolidin-2-on-3-yl)phenylboronic acid derivative, ready for subsequent cross-coupling reactions. Alternatively, displacement of the bromine via Buchwald-Hartwig amination could install various nitrogen-based functional groups. These transformations convert the initial simple building block into more functionalized intermediates that are steps closer to complex target molecules, particularly within medicinal chemistry programs where the pyrrolidine core is a desirable pharmacophore. mdpi.com

Potential in Materials Science Research

The application of brominated aromatic compounds extends into materials science, where they can serve as monomers or precursors for functional materials. While specific research into this compound for materials applications is not widely documented, the applications of closely related isomers suggest potential avenues for exploration. For example, the regioisomeric compound 1-(3-bromophenyl)pyrrolidin-2-one (B1268650) is noted for its use as a component in creating polymers and advanced materials. lookchem.com

Aryl bromides are common monomers in the synthesis of conjugated polymers through reactions like Suzuki or Stille polycondensation. These polymers are of great interest for their electronic and optical properties. It is conceivable that this compound could be polymerized, either with itself or with other co-monomers, to produce novel polymers. The pyrrolidinone-substituted backbone could impart unique properties to the resulting material, such as improved solubility, altered film-forming capabilities, or specific intermolecular interactions due to the polar lactam group.

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of 3-(3-Bromophenyl)pyrrolidin-2-one can be approached through various modern synthetic strategies. Future research could focus on developing more efficient, stereoselective, and environmentally benign methods. One promising area is the use of transition-metal-catalyzed C-H activation, which could enable the direct arylation of the pyrrolidinone core, thus avoiding the need for pre-functionalized starting materials. Additionally, enantioselective organocatalysis presents an attractive strategy for establishing the stereocenter at the 3-position with high precision.

Further research into flow chemistry could also offer significant advantages for the synthesis of this compound. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. The development of a telescoped flow synthesis, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, would represent a significant step forward in the efficient production of this compound.

Deeper Mechanistic Insights into Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and expanding its synthetic utility. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Detailed mechanistic studies of these reactions, using techniques like in-situ spectroscopy (e.g., NMR, IR) and kinetic analysis, could reveal key intermediates and transition states.

Furthermore, investigating the reactivity of the pyrrolidinone ring itself is crucial. Studies on the N-functionalization and α-functionalization of the lactam could provide access to a diverse range of derivatives. Mechanistic investigations into these transformations will aid in controlling regioselectivity and stereoselectivity, thereby enabling the synthesis of complex molecular architectures based on the this compound scaffold.

Advanced Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools for predicting the properties and behavior of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, conformational preferences, and spectroscopic properties. Such studies can provide valuable insights into its reactivity and guide the design of new experiments.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and its interactions with biological macromolecules, such as proteins and nucleic acids. These simulations can help in identifying potential binding modes and predicting binding affinities, which is particularly relevant for the design of new therapeutic agents or molecular probes. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogues to develop predictive models for their biological activity.

Development of High-Throughput Screening Methods for Molecular Interactions